2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The piperazine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the addition of the ethanol group to the piperazine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in biological systems. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.
Piperazine derivatives: Compounds with piperazine rings, such as piperazine citrate.
Uniqueness
2-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS2/c1-13-17-8-16(22-13)11-18-4-5-19(15(10-18)2-6-20)9-14-3-7-21-12-14/h3,7-8,12,15,20H,2,4-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQXNGEQKLRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(C(C2)CCO)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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